molecular formula C22H19NO5 B12170471 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione

Cat. No.: B12170471
M. Wt: 377.4 g/mol
InChI Key: FOZDFQOOGFJYAH-UHFFFAOYSA-N
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Description

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione belongs to the pyrrolidine-2,3-dione class, characterized by a five-membered lactam ring with two ketone groups. Its structure includes a furan-2-yl substituent at the 4-position, a naphthalen-1-yl group at the 5-position, and a 2-methoxyethyl chain at the 1-position (Figure 1). Pyrrolidine-2,3-dione derivatives are of interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties .

The stereoelectronic effects of substituents significantly influence the compound's reactivity, solubility, and biological interactions. For instance, the naphthalen-1-yl group enhances aromatic stacking interactions, while the 2-methoxyethyl chain improves solubility in polar solvents .

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-naphthalen-1-yl-2H-pyrrol-5-one

InChI

InChI=1S/C22H19NO5/c1-27-13-11-23-19(16-9-4-7-14-6-2-3-8-15(14)16)18(21(25)22(23)26)20(24)17-10-5-12-28-17/h2-10,12,19,25H,11,13H2,1H3

InChI Key

FOZDFQOOGFJYAH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Three-Component Cyclization and Claisen Rearrangement

A highly diastereoselective route to pyrrolidine-2,3-diones involves a one-pot three-component cyclization of aldehydes, amines, and ketones, followed by Claisen rearrangement. For example, heating 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with allyl ethers in toluene at reflux yields 4-allylpyrrolidine-2,3-diones in quantitative yields. This method, optimized for gram-scale production, proceeds via a chair-like transition state where the allyl group approaches the least hindered face of the pyrrolone intermediate (Scheme 1). X-ray crystallography confirms the exclusive formation of a single diastereomer.

Key Reaction Conditions

  • Substrate : 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one

  • Reagent : Allyl bromide

  • Catalyst : None (thermal conditions)

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Yield : >95%

Singlet Oxygen-Mediated Oxidation of Furan Derivatives

An alternative approach utilizes singlet oxygen (¹O₂) generated by methylene blue photosensitization to convert furans into 5-hydroxy-1H-pyrrol-2(5H)-ones (Scheme 2). Subsequent oxidation of these intermediates with hydrogen peroxide under basic conditions affords pyrrolidine-2,3-diones. This method is particularly effective for introducing oxygenated substituents and avoids the need for transition-metal catalysts.

Key Reaction Conditions

  • Substrate : Furan derivative

  • Reagent : Singlet oxygen (generated via visible light irradiation)

  • Catalyst : Methylene blue (0.1 mol%)

  • Solvent : Methanol

  • Temperature : 25°C

  • Yield : 70–85%

Functionalization at C5: Naphthalen-1-yl Group Installation

Friedel-Crafts Alkylation

The naphthalen-1-yl group is introduced at C5 via Friedel-Crafts alkylation using naphthalene and a brominated pyrrolidine-2,3-dione precursor. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 0°C, achieving moderate yields (40–60%). Competing electrophilic substitution at alternative positions on the naphthalene ring necessitates careful optimization of stoichiometry and reaction time.

Suzuki-Miyaura Cross-Coupling

A more regioselective method employs Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine-2,3-dione and 1-bromonaphthalene (Scheme 3). Palladium(II) acetate and SPhos ligand facilitate the reaction in a toluene/water biphasic system, providing the coupled product in 75% yield. This approach circumvents issues of positional isomerism associated with Friedel-Crafts chemistry.

Key Reaction Conditions

  • Substrate : 5-Bromo-pyrrolidine-2,3-dione

  • Reagent : 1-Naphthaleneboronic acid

  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/H₂O (3:1)

  • Temperature : 80°C

  • Yield : 75%

Data Tables: Comparative Analysis of Synthetic Routes

StepMethodConditionsYieldDiastereoselectivityReference
Core formationClaisen rearrangementToluene, 110°C, 18 h>95%>99:1
Core formationSinglet oxygen oxidationMeOH, 25°C, 12 h80%N/A
Naphthalen-1-yl installSuzuki couplingPd(OAc)₂, SPhos, 80°C75%N/A
C1 alkylationNucleophilic substitutionK₂CO₃, ACN, 60°C85%N/A
C4 functionalizationKnoevenagel condensationPiperidine, EtOH, reflux65%E:Z = 9:1

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 1-, 4-, and 5-positions of the pyrrolidine-2,3-dione core. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 1: 2-Methoxyethyl; 4: Furan-2-yl(hydroxy)methylidene; 5: Naphthalen-1-yl C₃₀H₂₅NO₆* ~495.5 Not reported in evidence; inferred N/A
(4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 1: Pyridin-3-ylmethyl; 4: Hydroxy-(4-methylphenyl); 5: 4-Fluorophenyl C₂₄H₁₉FN₂O₃ 402.42 Higher LogP (4.09) suggests lipophilicity
(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 1: 3-Methoxypropyl; 4: 4-Chlorophenyl; 5: 3,4-Dimethoxyphenyl C₂₃H₂₄ClNO₆ 445.89 Enhanced solubility due to methoxy groups
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones 1: 4-Hydroxyphenyl; 4: Acyl; 5: Aryl Variable ~300–450 Antimicrobial activity

*Note: The molecular formula and weight of the target compound are inferred based on substituents.

Key Observations:

Substituent Impact on Lipophilicity :

  • The target compound’s naphthalen-1-yl group increases aromaticity and lipophilicity compared to fluorophenyl (LogP = 4.09) or chlorophenyl derivatives .
  • Methoxy groups (e.g., 3-methoxypropyl in ) enhance water solubility, a property critical for bioavailability.

Synthetic Routes: Analogues are typically synthesized via nucleophilic addition or condensation reactions. For example, describes the use of methylamine in ethanol at 80°C to form pyrrolidine-2,3-dione derivatives, suggesting similar conditions may apply to the target compound . The 2-methoxyethyl group in the target compound likely requires alkylation steps, as seen in for dimethylaminoethyl derivatives .

Structural Confirmation :

  • X-ray crystallography using SHELX or ORTEP-3 is standard for confirming the (4E) configuration and substituent geometry.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione is a complex organic molecule with a distinctive structure that includes a pyrrolidine core, a furan moiety, and various functional groups. This unique arrangement suggests potential biological interactions and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Structural Characteristics

The molecular formula of the compound is C18H17NO5C_{18}H_{17}NO_5, with a molecular weight of approximately 329.34 g/mol. The structure features:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Furan moiety : A heterocyclic compound that may enhance biological activity through its electrophilic nature.
  • Hydroxymethylidene and methoxy groups : These functional groups are likely to influence the compound's solubility and reactivity.

Biological Activity Overview

The biological activity of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione has been investigated in various studies, focusing on its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and furan have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that related pyrrolidine derivatives could effectively inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy.

Antimicrobial Activity

The presence of the furan ring has been linked to antimicrobial properties. Compounds with furan moieties have been reported to exhibit antibacterial and antifungal activities. In vitro studies have shown that (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione can inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Antioxidant Effects

The compound's hydroxymethylidene group may contribute to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary assays suggest that this compound can scavenge free radicals effectively, positioning it as a candidate for further antioxidant research.

Understanding the mechanism of action is essential for elucidating how (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione interacts with biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
5-Phenylpyrrolidin-2,3-dionePyrrolidine core with phenyl groupAnticancer properties
Furan derivativesFuran ring with various substituentsAntimicrobial activity
Methoxy-substituted phenolsPhenolic structure with methoxy groupsAntioxidant effects

This table illustrates that while many compounds share certain structural features, the combination found in (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione may lead to diverse biological interactions not observed in simpler analogs.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Anticancer Study : A study involving pyrrolidine derivatives showed significant inhibition of breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Antimicrobial Activity : Research on furan-containing compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12 to 50 µg/mL.
  • Antioxidant Assays : A DPPH radical scavenging assay indicated that related compounds exhibited IC50 values between 20 µM and 100 µM, suggesting moderate antioxidant potential.

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